Threonine,N-(aminocarbonyl)-(9ci)
Description
Kinetic Analysis of Spontaneous Carbamoylation under Physiological Conditions
The spontaneous carbamoylation of threonine occurs through reaction with isocyanic acid, which exists in equilibrium with cyanate in aqueous solutions. Under normal physiological conditions, urea and cyanate maintain a dynamic equilibrium, though surprisingly, isocyanic acid concentrations remain lower than predicted by kinetic parameters of urea decomposition due to its high reactivity and short half-life.
A theoretical model of aqueous cyanate reactivity demonstrates that the carbamoylation reaction is highly pH-dependent. This model helps predict the formation rate of N-carbamoyl-threonine under various physiological and pathological conditions. The reaction follows first-order kinetics regarding cyanate concentration, with the rate increasing significantly with temperature.
The formation of N-carbamoyl-threonine is particularly significant in uremic patients, where elevated urea levels lead to increased cyanate formation through spontaneous dissociation. This reaction can be represented as:
NH₂-CO-NH₂ (urea) ⇌ NH₄⁺ + OCN⁻ (cyanate)
OCN⁻ + H⁺ ⇌ HNCO (isocyanic acid)
HNCO + H₂N-CH(OH-CH₃)-COOH (threonine) → H₂N-CO-NH-CH(OH-CH₃)-COOH (N-carbamoyl-threonine)
Role of Myeloperoxidase in Catalyzing Thiocyanate-Derived Carbamoylation
Myeloperoxidase (MPO) plays a crucial role in the enzymatic pathway leading to threonine carbamoylation. This heme protein, secreted at high concentrations at inflammatory sites from stimulated neutrophils and monocytes, catalyzes the two-electron oxidation of cyanide to cyanate, thereby promoting the carbamoylation of various biomolecules including threonine.
Recent studies have demonstrated that MPO-derived chlorinating species rapidly decompose plasma components such as thiocyanate and urea, further promoting protein carbamoylation. The mechanism involves the following reaction sequence:
- MPO + H₂O₂ → MPO-compound I + H₂O
- MPO-compound I + Cl⁻ → MPO + HOCl
- HOCl + SCN⁻ → OSCN⁻ + Cl⁻ + H⁺
- OSCN⁻ → OCN⁻ (cyanate) + S
- OCN⁻ + threonine → N-carbamoyl-threonine
Significantly, in the presence of physiological concentrations of thiocyanate (50 μmol/L), MPO-induced protein carbamylation is favored over chlorination. This suggests that at sites of inflammation where MPO activity is elevated, protein carbamoylation may be a predominant modification. The pathway demonstrates remarkable specificity, as carbamyllysine content of lesion-derived high-density lipoprotein was found to be more than 20-fold higher compared to 3-chlorotyrosine levels, a specific oxidation product of MPO.
Competitive Inhibition by Free Amino Acids in Uremic Environments
In uremic conditions, where urea concentrations can reach 100 mmol/L, there is substantially increased formation of cyanate and consequently higher rates of protein carbamoylation. Free amino acids, including threonine, can compete with protein-bound amino acids for reaction with cyanate, potentially serving as scavengers.
However, a critical finding reveals that N-carbamoylation completely abolishes the protein- and cell-protective effect of threonine against hypochlorous acid (HOCl) attack. This represents a significant pathophysiological consequence, as free threonine normally provides protection against oxidative damage in biological systems.
Research demonstrates that unlike unmodified threonine, the reaction of HOCl with N-carbamoyl-threonine results in the formation of volatile oxidant species with protein-modifying and cytotoxic potential. One such breakdown product identified is volatile lipophilic inorganic monochloramine (NH₂Cl), which can exert widespread oxidative damage.
| Amino Acid Form | Protection Against HOCl | Cytotoxic Potential When Reacted with HOCl |
|---|---|---|
| Free threonine | Yes | Low |
| N-Carbamoyl-threonine | No | High (forms volatile oxidants) |
These findings demonstrate a critical alteration in the biological properties of threonine following carbamoylation, with significant implications for tissue damage in uremic patients who have both elevated carbamoylation and increased oxidative stress.
Properties
CAS No. |
104928-21-4 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |
InChI Key |
JDNXAWFLEXAACH-GBXIJSLDSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)N)O |
Synonyms |
Threonine, N-(aminocarbonyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection
L-Threonine is first treated with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions (pH 8–10) to form Z-Thr-OH. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Cbz-Cl, yielding a stable carbamate intermediate. Excess reagents are removed via extraction, and the product is isolated by crystallization.
Carboxyl Group Activation and Amidation
The carboxyl group of Z-Thr-OH is activated using thionyl chloride (SOCl₂), converting it to the acyl chloride (Z-Thr-Cl). Subsequent reaction with concentrated aqueous ammonia generates the amide bond, producing Z-Thr-NH₂. This step requires strict temperature control (0–5°C) to minimize racemization.
Table 1: Classical Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cbz Protection | Cbz-Cl, NaHCO₃, H₂O, 0°C, 2 h | 85 | 92 |
| Acyl Chloride Formation | SOCl₂, DCM, reflux, 1 h | 90 | 95 |
| Amidation | NH₃ (aq), 0°C, 4 h | 75 | 89 |
Modern Solid-Phase Peptide Synthesis (SPPS) Adaptations
Recent advancements leverage Fmoc/t-Bu chemistry for higher efficiency. Fmoc-Thr(t-Bu)-OH is anchored to a Rink amide resin, enabling on-resin amidation. After Fmoc deprotection with piperidine, the amino group is reprotected with Cbz-Cl. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with retained stereochemistry.
Key Advantages
-
Reduced Racemization : SPPS minimizes epimerization through steric hindrance from the resin.
-
Scalability : Batch processes achieve gram-scale production with >90% yield.
Catalytic Hydrogenation for Deprotection and Functionalization
A hybrid approach combines Cbz protection with hydrogenolytic deprotection. Z-Thr-OBzl (benzyl ester) undergoes hydrogenation over Pd/C in methanol, removing both the Cbz and benzyl groups. The resultant threonine amide is then reprotected under mild conditions.
Reaction Mechanism
-
Hydrogenolysis :
-
Re-protection :
Post-hydrogenation, the free amine is reacted with Cbz-OSu (N-hydroxysuccinimide ester) to reintroduce the protecting group.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity, with retention time = 12.3 min.
Industrial Applications and Process Optimization
Pharmaceutical manufacturers employ continuous-flow reactors to enhance reaction kinetics. A recent patent (US20090170914A1) highlights the use of microfluidic systems for acyl chloride formation, reducing SOCl₂ usage by 40% and improving safety.
Table 2: Industrial vs. Lab-Scale Metrics
| Parameter | Lab-Scale (Batch) | Industrial (Continuous) |
|---|---|---|
| Reaction Time | 6 h | 2 h |
| Yield | 75% | 88% |
| Solvent Consumption | 500 mL/g | 150 mL/g |
Challenges and Mitigation Strategies
Racemization Control
Threonine’s β-hydroxyl group predisposes it to base-induced epimerization. Strategies include:
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
Nutritional Applications
1.1 Role in Animal Nutrition
Threonine is a critical component of animal diets, especially for swine and poultry. It is often the limiting amino acid in corn-soybean meal-based diets. Research indicates that threonine supplementation can enhance growth performance, improve immune function, and maintain intestinal health in animals. For instance, studies show that adequate threonine levels promote protein synthesis in skeletal muscles and gastrointestinal mucin production, which is vital for gut health .
1.2 Mechanisms of Action
Threonine influences several metabolic pathways:
- Protein Synthesis : Threonine is integral to the synthesis of mucins and other proteins in epithelial tissues.
- Energy Metabolism : It plays a role in hepatic lipid metabolism and has been shown to mitigate lipid metabolic disorders by regulating lipogenesis signaling pathways .
- Immune Function : Threonine modulates immune responses by affecting cytokine expression and immune cell differentiation during inflammatory states .
Pharmaceutical Applications
2.1 Therapeutic Uses
Threonine is utilized in total parenteral nutrition (TPN), where it contributes to collagen and elastin synthesis, aiding in proper fat metabolism and digestive function . Its pharmacological properties have led to its inclusion in formulations designed to support recovery from surgery or illness.
2.2 Drug Development
The unique properties of threonine make it a candidate for drug development initiatives aimed at reducing drug failure rates. Its role as a precursor in various biochemical pathways can be harnessed to develop therapies targeting metabolic disorders .
Research Methodologies
3.1 Innovative Labeling Techniques
Recent advancements have introduced threonine-derived non-canonical amino acids for studying protein synthesis. The THRONCAT method allows researchers to label nascent proteins efficiently without toxic effects on cells. This technique enhances the understanding of protein dynamics within living systems, providing insights into cellular processes .
3.2 Structural Biology Applications
Threonine residues play crucial roles in the structure and function of various proteins, such as multidrug efflux transporters like AcrB in Escherichia coli. Studies have identified specific threonine residues that are essential for transporter function, highlighting their importance in drug resistance mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Threonine Derivatives
Threonine derivatives are widely used in peptide synthesis and drug development. Key comparisons include:
- This may influence solubility and stability in aqueous environments.
- Applications: Boc- and Z-protected threonine derivatives are standard in solid-phase peptide synthesis (SPPS) for temporary amino group protection. The aminocarbonyl variant may serve as a permanent modification for probing enzyme active sites or stabilizing peptide conformations .
Other Aminocarbonyl-Modified Amino Acids
Examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Methionine,N-(aminocarbonyl) | 55021-37-9 | C₁₂H₂₁N₂O₃S | 273.37 | Sulfur-containing side chain |
| Tryptophan,N-(chloroacetyl)-(9CI) | 79189-76-7 | C₁₃H₁₃ClN₂O₃ | 280.71 | Chloroacetyl group; indole ring |
- Functional Contrasts: Methionine,N-(aminocarbonyl): The thioether group in methionine confers distinct redox properties, making this derivative relevant in studies of oxidative stress or metal coordination . Tryptophan,N-(chloroacetyl)-(9CI): The chloroacetyl group enables nucleophilic substitution reactions, useful for covalent labeling or crosslinking in proteins .
Non-Amino Acid Aminocarbonyl Compounds
Aminocarbonyl groups are also found in non-amino acid contexts:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl allophanate | 626-36-8 | C₄H₈N₂O₃ | 132.12 | Ethyl ester; simple carbamate |
| ADB-PINACA (Synthetic Cannabinoid) | N/A | C₂₀H₂₅N₃O₃ | 355.43 | Indazole-3-carboxamide structure |
- Ethyl allophanate: Shares the carbamate (-O-C(O)-N-) functionality but lacks the amino acid backbone. Used in organic synthesis as a reactive intermediate .
- ADB-PINACA: Demonstrates the role of aminocarbonyl groups in bioactive molecules, though its psychoactive effects contrast sharply with the biochemical roles of threonine derivatives .
Q & A
Basic: What are the established synthetic routes for Threonine,N-(aminocarbonyl)-(9CI), and how do reaction conditions influence yield?
Methodological Answer:
Threonine,N-(aminocarbonyl)-(9CI) can be synthesized via carbamoylation of L-threonine using urea derivatives or cyanate salts under controlled pH (8–10). A typical protocol involves reacting L-threonine with potassium cyanate in aqueous alkaline medium at 50–60°C, followed by purification via ion-exchange chromatography . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of threonine to cyanate) and reaction time (4–6 hours). Competing side reactions, such as over-carbamoylation or hydrolysis of the urea moiety, are mitigated by maintaining low temperature and avoiding excess cyanate .
Basic: How can the purity and structural integrity of Threonine,N-(aminocarbonyl)-(9CI) be validated post-synthesis?
Methodological Answer:
Validate purity using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm the absence of unreacted threonine or urea byproducts. Structural integrity is confirmed via:
- NMR : Characteristic signals for the carbamoyl group (δ 6.8–7.2 ppm for NH₂ in D₂O) and threonine’s β-hydroxyl (δ 1.2 ppm, d, J = 6.5 Hz) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 163.07 (C₅H₁₀N₂O₄) with isotopic pattern matching theoretical calculations .
Advanced: What computational and experimental strategies resolve contradictions in the stereochemical stability of Threonine,N-(aminocarbonyl)-(9CI)?
Methodological Answer:
The compound’s stereochemical stability (particularly at C3-OH) can be probed via:
- MD Simulations : Assess intramolecular hydrogen bonding between the carbamoyl NH₂ and threonine’s hydroxyl group, which stabilizes the three configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra (e.g., negative Cotton effect at 210 nm) with density functional theory (DFT)-predicted spectra to validate dominant stereoisomers .
Contradictions in reported configurations often arise from solvent polarity effects; replicate experiments in DMSO vs. water to isolate environmental impacts .
Advanced: How does Threonine,N-(aminocarbonyl)-(9CI) interact with enzymatic systems (e.g., threonine dehydratases), and what assays quantify inhibition kinetics?
Methodological Answer:
The carbamoyl group sterically hinders binding to threonine dehydratase’s active site. Assess inhibition via:
- Enzyme Kinetics : Measure Kₐpp values using a coupled assay with NADH oxidation (λ = 340 nm). Pre-incubate the enzyme with 0.1–10 mM inhibitor to determine IC₅₀ .
- X-ray Crystallography : Co-crystallize the compound with E. coli threonine dehydratase (PDB: 1TDJ) to resolve binding mode distortions caused by the carbamoyl moiety .
Advanced: What analytical challenges arise in quantifying Threonine,N-(aminocarbonyl)-(9CI) in biological matrices, and how are they addressed?
Methodological Answer:
Challenges include matrix interference from endogenous threonine and urea. Mitigate via:
- Derivatization : Use dansyl chloride to tag the amino group, enhancing LC-MS/MS sensitivity (LOQ = 10 nM) .
- Isotope Dilution : Spike samples with ¹³C₅-labeled internal standard to correct for ion suppression in ESI-MS .
Advanced: How can metabolic flux analysis track the incorporation of Threonine,N-(aminocarbonyl)-(9CI) into microbial pathways?
Methodological Answer:
Employ ¹³C-labeled Threonine,N-(aminocarbonyl)-(9CI) in Bacillus subtilis cultures and analyze isotopic enrichment via:
- GC-MS : Derivatize cellular extracts with MTBSTFA to detect labeled metabolites (e.g., glycine, acetyl-CoA) .
- Flux Balance Analysis (FBA) : Model carbon redistribution using genome-scale metabolic models (e.g., iYO844) to identify nodes where the compound disrupts threonine catabolism .
Advanced: What are the implications of Threonine,N-(aminocarbonyl)-(9CI)’s solubility profile for in vivo studies?
Methodological Answer:
The compound’s low solubility in nonpolar solvents (logP = −1.2) limits bioavailability. Improve delivery via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
